molecular formula C22H21N3O4 B269589 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide

3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide

Cat. No. B269589
M. Wt: 391.4 g/mol
InChI Key: AOMRFBUBFPUMQG-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide, also known as DMCM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMCM is a benzodiazepine receptor antagonist that has been found to have anxiogenic and proconvulsant effects.

Mechanism of Action

3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide is a benzodiazepine receptor antagonist that binds to the benzodiazepine site on the GABA-A receptor. This binding prevents the binding of benzodiazepines to the receptor, which results in the modulation of the activity of the receptor. 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide has been found to increase the activity of the GABA-A receptor, which leads to the anxiogenic and proconvulsant effects that it produces.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide has been found to produce anxiogenic and proconvulsant effects in animal models. It has also been found to increase the activity of the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy. 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide has been found to have a high affinity for the benzodiazepine site on the GABA-A receptor, which makes it a useful tool in the study of the receptor.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide has several advantages and limitations for lab experiments. Its anxiogenic and proconvulsant effects make it a useful tool in the study of anxiety and epilepsy. However, its effects are limited to animal models, and it cannot be used in human studies. 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide also has a short half-life, which makes it difficult to use in long-term experiments.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide. One direction is to investigate its potential therapeutic applications in the treatment of anxiety and epilepsy. Another direction is to study its effects on other receptors and neurotransmitters in the brain. Additionally, the development of new compounds that have similar effects to 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide but with a longer half-life could be a promising direction for future research.
Conclusion:
3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anxiogenic and proconvulsant effects make it a useful tool in the study of anxiety and epilepsy. 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide has been found to modulate the activity of the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy. While 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide has several advantages and limitations for lab experiments, there are several promising future directions for its study.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-(6-methyl-2-pyridyl)carbamic acid, followed by the reaction with 2-aminophenyl-N-methylcarbamate. The resulting compound is then purified by recrystallization to obtain 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide.

Scientific Research Applications

3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anxiogenic and proconvulsant effects, which makes it a useful tool in the study of anxiety and epilepsy. 3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide has also been found to modulate the activity of the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy.

properties

Product Name

3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[(6-methylpyridin-2-yl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H21N3O4/c1-14-7-6-10-20(23-14)25-22(27)16-8-4-5-9-17(16)24-21(26)15-11-12-18(28-2)19(13-15)29-3/h4-13H,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

AOMRFBUBFPUMQG-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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